6-Azabicyclo[3.2.1]octane-2,7-dione
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Overview
Description
6-Azabicyclo[3.2.1]octane-2,7-dione is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as a key intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.2.1]octane-2,7-dione typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the Dieckmann cyclization of piperidine derivatives, which allows for the formation of the bicyclic structure with high stereocontrol . Another method involves the desymmetrization of achiral tropinone derivatives, which also provides access to the desired bicyclic architecture .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Azabicyclo[3.2.1]octane-2,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
6-Azabicyclo[3.2.1]octane-2,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.1]octane-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
8-Azabicyclo[3.2.1]octane: A related compound that serves as the core structure for tropane alkaloids.
Uniqueness: 6-Azabicyclo[3.2.1]octane-2,7-dione is unique due to its specific bicyclic structure and the presence of two carbonyl groups at positions 2 and 7. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
6-azabicyclo[3.2.1]octane-2,7-dione |
InChI |
InChI=1S/C7H9NO2/c9-6-2-1-4-3-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10) |
InChI Key |
SXUUIKNYCYOWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2CC1NC2=O |
Origin of Product |
United States |
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